molecular formula C2H4ClNaO3S B091738 Sodium 2-chloroethanesulfonate monohydrate CAS No. 15484-44-3

Sodium 2-chloroethanesulfonate monohydrate

Cat. No.: B091738
CAS No.: 15484-44-3
M. Wt: 166.56 g/mol
InChI Key: BVIXLMYIFZGRBH-UHFFFAOYSA-M
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Description

Sodium 2-chloroethanesulfonate monohydrate: is a chemical compound with the molecular formula ClCH2CH2SO3Na · H2OThis compound is a white crystalline solid that is highly soluble in water and has a melting point of 292°C (dec.) .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Sodium 2-chloroethanesulfonate monohydrate can be synthesized through the reaction of 2-chloroethanesulfonic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is then crystallized to obtain the monohydrate form .

Industrial Production Methods: : In industrial settings, the production of this compound involves the chlorination of ethane sulfonic acid followed by neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : Sodium 2-chloroethanesulfonate monohydrate undergoes various chemical reactions, including substitution and sulfoethylation reactions .

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-bromoethanesulfonate: Similar in structure but contains a bromine atom instead of chlorine.

    Sodium 2-mercaptoethanesulfonate: Contains a thiol group instead of a chloro group.

    Sodium methanesulfonate: Contains a methyl group instead of an ethyl group.

Uniqueness: : Sodium 2-chloroethanesulfonate monohydrate is unique due to its specific reactivity as a sulfoethylating agent, which makes it particularly useful in the synthesis of sulfoethylated compounds and in modifying biomolecules .

Properties

CAS No.

15484-44-3

Molecular Formula

C2H4ClNaO3S

Molecular Weight

166.56 g/mol

IUPAC Name

sodium;2-chloroethanesulfonate

InChI

InChI=1S/C2H5ClO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1

InChI Key

BVIXLMYIFZGRBH-UHFFFAOYSA-M

SMILES

C(CCl)S(=O)(=O)[O-].O.[Na+]

Canonical SMILES

C(CCl)S(=O)(=O)[O-].[Na+]

15484-44-3

Pictograms

Irritant

Origin of Product

United States
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Q & A

Q1: What is the role of sodium 2-chloroethanesulfonate monohydrate in the synthesis of Fatty Alcohol Polyoxyethylene Ether Sulfonate (AESO)?

A1: this compound acts as a sulfonating agent in the synthesis of AESO []. It reacts with sodium polyehoxylated coconut fatty alcoholate, introducing a sulfonate group to the fatty alcohol polyoxyethylene ether (AEO-5) molecule. This sulfonation step is crucial for enhancing the surfactant properties of AESO, particularly its thermal stability and salt resistance.

Q2: How does the molar ratio of this compound affect the synthesis of AESO?

A2: The research indicates that the molar ratio of this compound to sodium polyehoxylated coconut fatty alcoholate significantly impacts the yield of AESO []. The study identified an optimal molar ratio of 1.2 for achieving the highest AESO yield. This suggests that an excess of the sulfonating agent is necessary to drive the reaction towards completion and maximize the desired product formation.

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